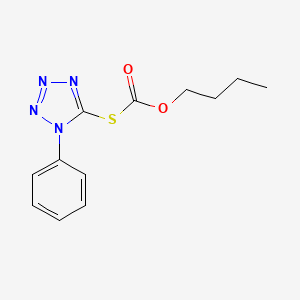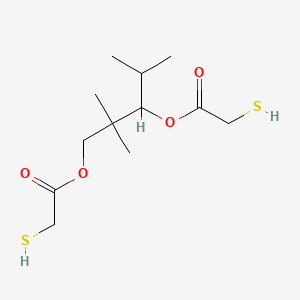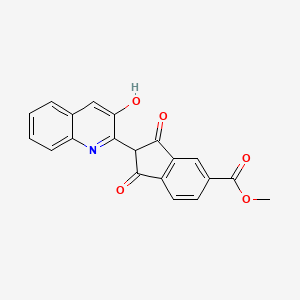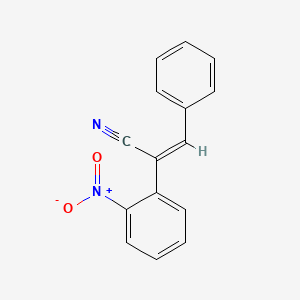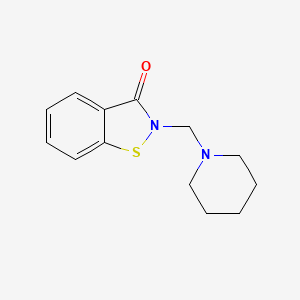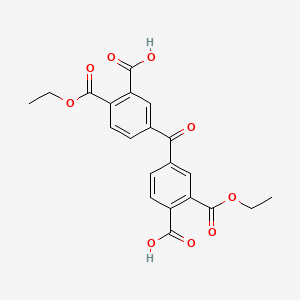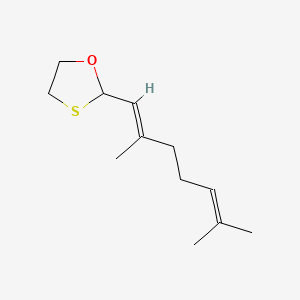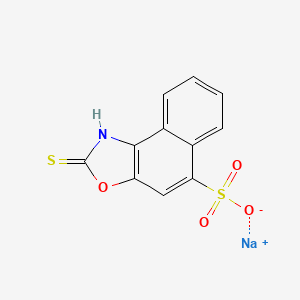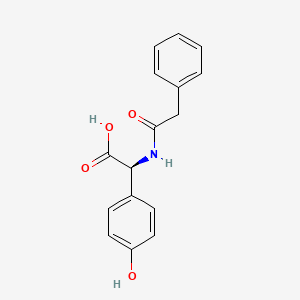
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure ist eine chirale Verbindung von großer Bedeutung in verschiedenen wissenschaftlichen Bereichen. Sie ist bekannt für ihre einzigartige chemische Struktur, die eine Hydroxyphenylgruppe und eine Phenylacetamido-Gruppe umfasst, die an eine Essigsäureeinheit gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien wie 4-Hydroxybenzaldehyd und Phenylessigsäure.
Kondensationsreaktion: Der erste Schritt beinhaltet eine Kondensationsreaktion zwischen 4-Hydroxybenzaldehyd und Phenylessigsäure in Gegenwart eines geeigneten Katalysators wie p-Toluolsulfonsäure, um eine Zwischenverbindung zu bilden.
Amidierung: Die Zwischenverbindung wird dann einer Amidierung mit einer Aminquelle wie Ammoniak oder einem Amin-Derivat unterzogen, um die gewünschte (S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure zu bilden.
Reinigung: Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von (S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure große Reaktoren und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.
Substitution: Die Phenylacetamido-Gruppe kann Substitutionsreaktionen mit Nukleophilen oder Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu Chinonderivaten führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, wie z. B. bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet.
Wissenschaftliche Forschungsanwendungen
(S)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Der Wirkungsmechanismus von (S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben durch:
Hemmung von Enzymen: Es kann bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt.
Rezeptorbindung: Die Verbindung kann an bestimmte Rezeptoren auf Zelloberflächen binden, was Signalkaskaden auslöst, die zu physiologischen Reaktionen führen.
Modulation der Genexpression: Es kann die Expression bestimmter Gene beeinflussen, was zu Veränderungen der Proteinsynthese und des Zellverhaltens führt.
Vergleich Mit ähnlichen Verbindungen
(S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
®-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure: Das Enantiomer der Verbindung, das möglicherweise unterschiedliche biologische Aktivitäten und Eigenschaften aufweist.
4-Hydroxyphenylessigsäure: Ein einfacheres Analogon, dem die Phenylacetamido-Gruppe fehlt.
Phenylacetamidoessigsäure: Eine Verbindung, der die Hydroxyphenylgruppe fehlt.
Die Einzigartigkeit von (S)-(4-Hydroxyphenyl)(Phenylacetamido)essigsäure liegt in ihrer spezifischen chiralen Konfiguration und dem Vorhandensein sowohl von Hydroxyphenyl- als auch von Phenylacetamido-Gruppen, die zu ihren unterschiedlichen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
CAS-Nummer |
84709-13-7 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,17,19)(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
VYRLGZVBBQVMRK-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


